molecular formula C23H16ClNO4 B3481675 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE

2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE

Cat. No.: B3481675
M. Wt: 405.8 g/mol
InChI Key: YPFSPDGKIZDNHP-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a combination of chlorophenoxy and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE typically involves the reaction of 2-chlorophenol with 2-bromoacetophenone to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 3-(2-oxo-2H-chromen-3-yl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-CHLOROPHENOXY)-N~1~-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE
  • 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-4-YL)PHENYL]ACETAMIDE
  • 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-5-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(2-CHLOROPHENOXY)-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(2-oxochromen-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c24-19-9-2-4-11-21(19)28-14-22(26)25-17-8-5-7-15(12-17)18-13-16-6-1-3-10-20(16)29-23(18)27/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFSPDGKIZDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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